
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid, also known as HTOP, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, anti-diabetic, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been studied for its potential therapeutic applications in various fields. In the field of cancer research, it has been shown to have anti-proliferative effects on human breast cancer cells and to induce apoptosis in human leukemia cells. In the field of diabetes research, it has been shown to improve insulin sensitivity and to reduce blood glucose levels in diabetic rats. In the field of inflammation research, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The exact mechanism of action of 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is not fully understood. However, it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in insulin sensitivity and glucose uptake, as well as the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that it improves insulin sensitivity, reduces blood glucose levels, and inhibits the development of diabetic complications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid in lab experiments is its relatively low toxicity compared to other thiazolidinediones. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid. One area of interest is its potential use in combination with other drugs for the treatment of cancer and diabetes. Another area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in various fields. Its synthesis involves several steps, and its yield is reported to be around 70-80%. This compound has been shown to have anti-cancer, anti-diabetic, and anti-inflammatory properties, and its mechanism of action is believed to involve the activation of PPARγ. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications in other fields.
Synthesemethoden
The synthesis of 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with ethyl acetoacetate. The final product is obtained by the reaction of the ethyl ester with formaldehyde in the presence of sodium hydroxide. The yield of this compound is reported to be around 70-80%.
Eigenschaften
CAS-Nummer |
161364-65-4 |
|---|---|
Molekularformel |
C13H15NO5S |
Molekulargewicht |
297.33 g/mol |
IUPAC-Name |
3-[2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H15NO5S/c15-9-3-1-2-4-10(9)19-8-12-14(5-6-20-12)11(16)7-13(17)18/h1-4,12,15H,5-8H2,(H,17,18) |
InChI-Schlüssel |
UJWADPRUVMRVLR-UHFFFAOYSA-N |
SMILES |
C1CSC(N1C(=O)CC(=O)O)COC2=CC=CC=C2O |
Kanonische SMILES |
C1CSC(N1C(=O)CC(=O)O)COC2=CC=CC=C2O |
Synonyme |
3-Thiazolidinepropanoic acid, 2-((2-hydroxyphenoxy)methyl)-beta-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)
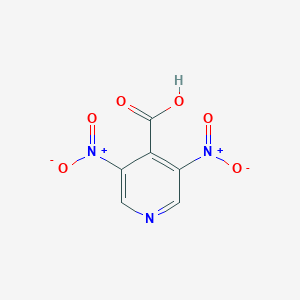
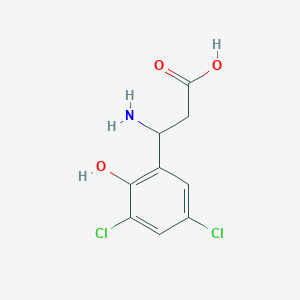
![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)
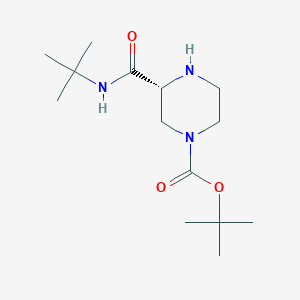




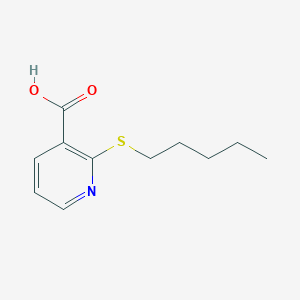
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
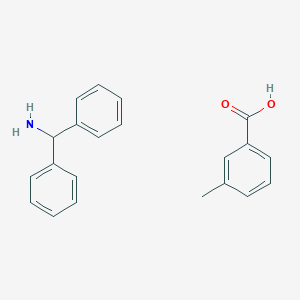
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)